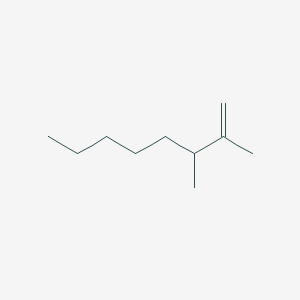
2,3-Dimethyloct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyloct-1-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond Its molecular formula is C10H20, and it features a double bond between the first and second carbon atoms, with methyl groups attached to the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyloct-1-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, the dehydration of 2,3-dimethyloctanol in the presence of an acid catalyst such as sulfuric acid can yield this compound. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyloct-1-ene undergoes various chemical reactions typical of alkenes:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium can convert it to 2,3-dimethyloctane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation, osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of light or a catalyst.
Major Products Formed
Epoxides: Formed through epoxidation.
Diols: Formed through dihydroxylation.
Dihalides: Formed through halogenation.
Scientific Research Applications
2,3-Dimethyloct-1-ene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It serves as a model compound in studies of alkene reactivity and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethyloct-1-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation, the double bond is reduced to a single bond, converting the alkene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbut-2-ene: Another alkene with similar structural features but a shorter carbon chain.
3,7-Dimethyl-3-octene-1,2,6,7-tetrol: A compound with additional hydroxyl groups, making it more hydrophilic.
Uniqueness
2,3-Dimethyloct-1-ene is unique due to its specific carbon chain length and the position of its double bond and methyl groups. This structure imparts distinct reactivity and physical properties compared to other alkenes.
Properties
CAS No. |
104526-50-3 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
2,3-dimethyloct-1-ene |
InChI |
InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h10H,2,5-8H2,1,3-4H3 |
InChI Key |
WUSYFEJJSRQMTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















